molecular formula C22H22 B183523 1,4-Diphenethylbenzene CAS No. 1985-58-6

1,4-Diphenethylbenzene

Cat. No.: B183523
CAS No.: 1985-58-6
M. Wt: 286.4 g/mol
InChI Key: AGRRPXGGTNIFEM-UHFFFAOYSA-N
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Description

1,4-Diphenethylbenzene, also known as 1,4-bis(2-phenylethyl)benzene, is an organic compound with the molecular formula C22H22. It consists of a benzene ring substituted with two phenylethyl groups at the 1 and 4 positions. This compound is a solid at room temperature and is known for its aromatic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenethylbenzene can be synthesized through various methods. One common method involves the Friedel-Crafts alkylation of benzene with phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration; bromine in the presence of iron for bromination.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or bromo derivatives.

Scientific Research Applications

1,4-Diphenethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties.

    Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 1,4-diphenethylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the phenylethyl groups activate the benzene ring towards electrophilic attack, facilitating the introduction of substituents. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2-Diphenethylbenzene: Similar structure but with phenylethyl groups at the 1 and 2 positions.

    1,3-Diphenethylbenzene: Phenylethyl groups at the 1 and 3 positions.

    1,4-Diphenylbenzene: Benzene ring with phenyl groups at the 1 and 4 positions.

Uniqueness

1,4-Diphenethylbenzene is unique due to the specific positioning of the phenylethyl groups, which influences its reactivity and properties

Properties

IUPAC Name

1,4-bis(2-phenylethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-10,15-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRRPXGGTNIFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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